N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(12-22-15-7-2-1-3-8-15)19-13-18(21)11-10-14-6-4-5-9-16(14)18/h1-9,21H,10-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFUGPQMUCGCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)COC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the reduction of indanone using a suitable reducing agent such as sodium borohydride.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide in the presence of a catalyst.
Formation of the Phenoxyacetamide Linkage: The final step involves the reaction of the hydroxy-indane intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of reduced derivatives with varying degrees of saturation.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N’-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)morpholine-4-carboximidamide
- 2-(1-{N-ethyl-N’-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamimidoyl}piperidin-3-yl)acetamide
Uniqueness
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Biological Activity
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has a molecular formula of C17H17NO3. Its structure features an indene derivative linked to a phenoxyacetamide moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1-hydroxyindene derivatives with phenoxyacetic acid derivatives under controlled conditions. Such synthetic pathways have been optimized to enhance yield and purity, facilitating further biological evaluations.
Anticancer Activity
Research has shown that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as HeLa (cervical cancer) and C6 (glioma) cells. The antiproliferative effects were assessed using assays like BrdU proliferation ELISA, revealing that certain derivatives possess IC50 values in the micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties. Studies have reported that several synthesized derivatives exhibit remarkable activity against a range of microorganisms. This suggests potential applications in treating infections caused by resistant strains .
The mechanism underlying the biological activity of this compound may involve modulation of specific cellular pathways. For example, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and generation of reactive oxygen species (ROS) .
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in 2017, a series of phenylurea-containing compounds were synthesized and evaluated for their anticancer activity. Among them, derivatives closely related to this compound exhibited promising results against HeLa cells with IC50 values indicating effective inhibition of cell proliferation .
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial properties of similar compounds. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanisms were attributed to disruption of bacterial cell membranes and interference with metabolic processes .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide, and how can reaction conditions be optimized for high yield and purity?
- Methodology : Start with 1-indanone derivatives as precursors. Perform reductive amination using sodium borohydride (NaBH4) or catalytic hydrogenation to introduce the hydroxy group. Couple with 2-phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM or DMF. Monitor reaction progress via TLC and purify using column chromatography (hexane:ethyl acetate gradients). Optimize temperature (25–40°C) and solvent polarity to minimize by-products .
- Key Parameters : Yield is highly dependent on stoichiometric ratios of reactants and reaction time (typically 12–24 hrs). Purity (>95%) is confirmed via HPLC with a C18 reverse-phase column .
Q. How can the molecular structure of this compound be unequivocally confirmed using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Use ¹H and ¹³C NMR in DMSO-d6 or CDCl3 to assign protons and carbons, focusing on the indenyl methylene (δ 2.5–3.5 ppm) and phenoxyacetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Refine using SHELXL (space group, R-factor < 5%) to resolve stereochemistry at the hydroxy-indenyl center .
Q. What are the standard protocols for evaluating the compound’s solubility, stability, and preliminary biological activity?
- Methodology :
- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Quantify via UV-Vis at λmax (~260 nm) .
- Stability : Conduct accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor via HPLC .
- Biological Screening : Test in vitro against COX-1/COX-2 enzymes (IC50 determination) or cancer cell lines (MTT assay). Use indomethacin or celecoxib as positive controls .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking, QSAR) predict the compound’s binding affinity to cyclooxygenase isoforms (COX-1/COX-2)?
- Methodology :
- Docking : Use AutoDock Vina with COX-2 crystal structure (PDB: 3LN1). Parameterize the compound’s force field with Gaussian09 (B3LYP/6-31G*). Validate docking poses by comparing with known NSAIDs .
- QSAR : Build a model using descriptors like logP, polar surface area, and H-bond donors. Train with a dataset of COX-2 inhibitors (R² > 0.85) .
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodology :
- Dose-Response Curves : Re-evaluate IC50 values across multiple cell lines (e.g., RAW 264.7 macrophages vs. HepG2) to identify cell-type specificity .
- Mechanistic Studies : Use siRNA knockdown of COX-2 or NF-κB to isolate pathways. Confirm via Western blot (COX-2 protein levels) and ELISA (PGE2 quantification) .
Q. How can reaction intermediates and by-products be characterized during scale-up synthesis?
- Methodology :
- In-situ Monitoring : Use ReactIR to track carbonyl intermediates (e.g., imine formation) in real-time .
- LC-MS/MS : Identify by-products (e.g., over-alkylated derivatives) using a Q-TOF mass spectrometer. Compare fragmentation patterns with synthetic standards .
Methodological Challenges and Solutions
Q. What are the limitations of using SHELXL for refining the compound’s crystal structure, and how can they be mitigated?
- Challenges : SHELXL may struggle with disordered solvent molecules or low-resolution data (d > 1.0 Å).
- Solutions : Apply TWINABS for multi-component crystals. Use ISOR and DELU restraints to model disorder. Validate with Rfree (< 0.25) .
Q. How can enantiomeric purity of the hydroxy-indenyl moiety be ensured during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
